PF-543

Descripción

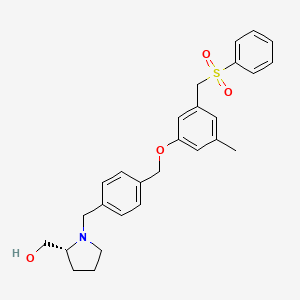

Sphingosine Kinase 1 Selective Inhibitor; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUXORBZRBIOMQ-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735359 |

Source

|

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-82-1 |

Source

|

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Potent and Selective SphK1 Inhibitor, PF-543: A Technical Guide to its Impact on Intracellular Sphingosine-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-543, a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SphK1). SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form the bioactive signaling lipid, sphingosine-1-phosphate (S1P). The S1P signaling pathway is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation, making it a key target in various disease pathologies such as cancer and inflammatory disorders. This document details the mechanism of action of this compound, presents quantitative data on its effects on intracellular S1P levels, provides comprehensive experimental methodologies for the quantification of these effects, and illustrates the relevant biological pathways.

Introduction to this compound and Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate is a critical signaling molecule that exerts its effects both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs). The intracellular concentration of S1P is tightly regulated by the coordinated action of sphingosine kinases (SphK1 and SphK2), which produce S1P, and S1P phosphatases and lyases, which degrade it. An imbalance in this "sphingolipid rheostat," particularly the overexpression of SphK1 and subsequent elevation of S1P levels, is associated with the pathogenesis of numerous diseases.

This compound has emerged as a powerful research tool and a potential therapeutic agent due to its high potency and selectivity for SphK1 over SphK2.[1][2] It acts as a reversible and sphingosine-competitive inhibitor, directly blocking the catalytic activity of SphK1 and thereby reducing the intracellular production of S1P.[1][2] This targeted inhibition allows for precise investigation of the roles of SphK1-derived S1P in cellular signaling.

Quantitative Effects of this compound on Intracellular S1P Levels

The inhibitory effect of this compound on intracellular S1P levels has been quantified across various experimental systems. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ (SphK1 inhibition) | 2.0 nM | Cell-free enzyme assay | [1] |

| Kᵢ (SphK1 inhibition) | 3.6 nM | Cell-free enzyme assay | [1][2] |

| Selectivity (SphK1 vs. SphK2) | >100-fold | Cell-free enzyme assay | [1][2] |

| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 head and neck carcinoma cells | [2] |

| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | [2] |

| Fold Decrease in Endogenous S1P | 10-fold | 1483 head and neck carcinoma cells (200 nM this compound, 1 hr) | [1][2] |

| IC₅₀ (S1P formation in whole blood) | 26.7 nM | Human whole blood | [2] |

| Reduction in Plasma S1P | ~50% | Mice (1mg/kg body weight, chronic treatment) | [3] |

Signaling Pathway and Mechanism of Action

This compound directly inhibits Sphingosine Kinase 1 (SphK1), a key enzyme in the sphingolipid metabolic pathway. This inhibition disrupts the balance of bioactive sphingolipids, leading to a decrease in the pro-survival and pro-proliferative signaling molecule, sphingosine-1-phosphate (S1P), and a concurrent increase in the pro-apoptotic precursor, sphingosine.

Figure 1. This compound inhibits SphK1, reducing S1P levels.

Experimental Protocols

Measurement of Intracellular Sphingosine-1-Phosphate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a detailed method for the extraction and quantification of intracellular S1P from cultured cells treated with this compound.

4.1.1. Materials and Reagents

-

Cultured cells (e.g., 1483 head and neck carcinoma cells)

-

This compound (Tocris, Cayman Chemical, or equivalent)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Internal Standard: C17-S1P (Avanti Polar Lipids)

-

S1P standard for calibration curve (Avanti Polar Lipids)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Vacuum concentrator or nitrogen evaporator

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

-

C18 reverse-phase column

4.1.2. Experimental Workflow

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

The Discovery and Synthesis of PF-543: A Potent and Selective Sphingosine Kinase 1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 is a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in the production of the signaling lipid sphingosine-1-phosphate (S1P).[1] Developed by Pfizer, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the SphK1/S1P signaling axis.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Sphingosine Kinase 1 Target

Sphingosine kinase 1 (SphK1) is a key enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4] The balance between the levels of ceramide, sphingosine (pro-apoptotic), and S1P (pro-survival) is critical for cell fate.[4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[3][4] Dysregulation of the SphK1/S1P pathway has been implicated in numerous diseases, including cancer, inflammation, and fibrosis, making SphK1 an attractive therapeutic target.[1][3]

Discovery of this compound

This compound was identified through a focused screening effort by Pfizer to discover potent and selective inhibitors of SphK1.[1][5] It is a non-lipid, sphingosine-competitive inhibitor, demonstrating high affinity for SphK1.[6][7]

Mechanism of Action

This compound acts as a reversible and sphingosine-competitive inhibitor of SphK1.[7] It binds to the sphingosine-binding pocket of the enzyme, preventing the phosphorylation of the natural substrate.[5] This inhibition leads to a decrease in intracellular and extracellular S1P levels and a corresponding increase in sphingosine levels.[6]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized in a variety of in vitro and in vivo systems. A summary of the key quantitative data is presented in the tables below.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Potency | |||

| IC50 (SphK1) | 2.0 nM | Recombinant Human SphK1 | [7] |

| Ki (SphK1) | 3.6 nM | Recombinant Human SphK1 | [7] |

| IC50 (SphK2) | 356 nM | Recombinant Human SphK2 | [8] |

| IC50 (S1P Formation) | 26.7 nM | Human Whole Blood | [6] |

| IC50 (C17-S1P Formation) | 1.0 nM | 1483 cells | [6] |

| EC50 (Intracellular S1P) | 8.4 nM | 1483 cells | [6] |

| Selectivity | |||

| SphK1 vs. SphK2 | >100-fold | Recombinant Human Enzymes | [6] |

| vs. other kinases | >10 µM | Panel of 46 other kinases | [9] |

| Cellular Activity | |||

| Caspase-3/7 Induction | 0.1-10 µM | PASM cells | [6] |

| Antiproliferative IC50 | 27.12 µM | MDA-MB-231 cells | [6] |

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process. The following is a representative synthetic route based on the synthesis of its derivatives.[2][10]

Synthesis of the Pyrazole Core (3-methyl-5-(p-tolyl)-1H-pyrazole)

The pyrazole core can be synthesized via a condensation reaction between a substituted hydrazine and a β-diketone. A general procedure for a similar pyrazole synthesis is as follows:

-

Diazotization of p-toluidine: p-Toluidine is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Reduction to p-tolylhydrazine: The resulting diazonium salt is then reduced to p-tolylhydrazine using a suitable reducing agent, such as sodium sulfite.[11]

-

Condensation with a β-diketone: The p-tolylhydrazine is then condensed with a β-diketone, such as acetylacetone, in a suitable solvent like ethanol with catalytic acid or base to yield the 3-methyl-5-(p-tolyl)-1H-pyrazole.[12][13]

Synthesis of the Central Phenyl Linker

The central phenyl linker can be prepared from 4-(bromomethyl)benzaldehyde.

Assembly of the this compound Backbone

-

Alkylation of the Pyrazole: The 3-methyl-5-(p-tolyl)-1H-pyrazole is alkylated with 4-(bromomethyl)benzaldehyde in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).[2] This reaction couples the pyrazole core to the central phenyl linker.

Final Reductive Amination

-

Reductive Amination: The aldehyde functionality on the central phenyl linker is then subjected to a reductive amination with (R)-(-)-prolinol. This is typically carried out using a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like 1,2-dichloroethane (DCE).[2] This step introduces the chiral amine portion of this compound, yielding the final product.

Experimental Protocols

Sphingosine Kinase 1 (SphK1) Enzymatic Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and published methods.[14][15]

-

Reagent Preparation:

-

Prepare a 2x ATP solution in kinase assay buffer.

-

Prepare a 4x sphingosine solution in kinase assay buffer.

-

Prepare this compound standards at various concentrations.

-

-

Assay Procedure (96-well format):

-

To each well, add 10 µL of this compound standard or vehicle control.

-

Add 10 µL of 4x sphingosine solution.

-

Add a solution containing purified recombinant SphK1 enzyme.

-

Initiate the reaction by adding 20 µL of 2x ATP solution.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Detection:

-

Add 40 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. The signal is inversely proportional to SphK1 activity.

-

Intracellular Sphingosine-1-Phosphate (S1P) and Sphingosine Measurement (LC-MS/MS)

This protocol is based on established methods for lipid extraction and analysis.[6][16][17]

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells and scrape them into an appropriate solvent.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to separate the lipid phase. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.

-

Add an internal standard (e.g., C17-S1P and C17-sphingosine) to the samples before extraction for quantification.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Separate the lipids using a C18 reverse-phase column.

-

Detect and quantify S1P and sphingosine using multiple reaction monitoring (MRM) in positive ion mode.

-

Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent assays.[18][19]

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., staurosporine) for the desired time.

-

-

Assay Procedure:

-

Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.

-

Add 100 µL of the caspase-glo 3/7 reagent to each well.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Detection:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.

-

Visualizations

Signaling Pathway

Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow: SphK1 Enzymatic Assay

Caption: Workflow for a luminescence-based Sphingosine Kinase 1 (SphK1) enzymatic assay.

Logical Relationship: this compound Mechanism of Action

Caption: Logical relationship illustrating the mechanism of action of this compound.

Conclusion

This compound is a powerful and selective inhibitor of SphK1 that has significantly advanced our understanding of the SphK1/S1P signaling pathway. Its well-characterized biological activity and defined mechanism of action make it an indispensable tool for researchers in both academic and industrial settings. The synthetic route and experimental protocols provided herein offer a comprehensive guide for the synthesis and evaluation of this compound and related compounds, facilitating further exploration of the therapeutic potential of SphK1 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Synthesis of PP2A-Activating this compound Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 14. echelon-inc.com [echelon-inc.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. ahajournals.org [ahajournals.org]

- 17. Mechanism of sphingosine 1-phosphate clearance from blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of the sphingosine kinase 1 selective inhibitor, this compound on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biomol.com [biomol.com]

Methodological & Application

Flow Cytometry Analysis of Apoptosis Induced by the Sphingosine Kinase 1 Inhibitor PF-543

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), an enzyme that plays a critical role in cell survival and proliferation.[1] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell growth and inhibits apoptosis. By inhibiting SPHK1, this compound disrupts the balance between pro-apoptotic and anti-apoptotic sphingolipids, leading to an accumulation of pro-apoptotic sphingosine and ceramide, and a depletion of anti-apoptotic S1P. This shift ultimately triggers programmed cell death, or apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound in Apoptosis Induction

This compound competitively inhibits SPHK1, leading to a decrease in intracellular S1P levels and an increase in its substrate, sphingosine. Sphingosine can be readily converted to ceramide, a well-known pro-apoptotic second messenger. The accumulation of ceramide and depletion of S1P initiates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2][3] Studies have shown that treatment with this compound can lead to the activation of caspase-3/7.

Quantitative Analysis of this compound Induced Apoptosis

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in a cell population. The use of Annexin V and Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

The following table summarizes representative data from a study investigating the effect of this compound on apoptosis in head and neck squamous cell carcinoma cells.

| Cell Line | Treatment | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |

| Ca9-22 | Control (DMSO) | 72 | 90.1 | 3.2 | 6.7 | [3] |

| Ca9-22 | This compound (25 µM) | 72 | 54.7 | 14.9 | 30.4 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

DMSO (for vehicle control)

-

Microcentrifuge tubes or 5 mL FACS tubes

-

Flow cytometer

Cell Culture and Treatment

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and Propidium Iodide Staining Protocol[4][5][6]

-

Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for washing and resuspending the cells.

-

Cell Harvesting:

-

Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected culture medium.

-

Suspension cells: Collect the cells directly into a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh microcentrifuge tube or FACS tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (for Annexin V) and PI. Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained control samples.

Data Analysis

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). The cell population can be divided into four quadrants:

-

Lower-left quadrant (Annexin V- / PI-): Viable cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Conclusion

The selective SPHK1 inhibitor this compound is a valuable tool for inducing apoptosis in various cell types. The provided protocol for Annexin V and PI staining followed by flow cytometry offers a robust and quantitative method to assess the pro-apoptotic effects of this compound. This approach is essential for researchers in oncology and drug development to characterize the mechanism of action of SPHK1 inhibitors and to evaluate their therapeutic potential. Careful execution of the protocol and appropriate data analysis will yield reliable and reproducible results for the study of this compound-mediated apoptosis.

References

- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 2. Novel Dimer Derivatives of this compound as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: PF-543 as a Potent and Selective SPHK1 Inhibitor for High-Throughput Screening

Introduction

Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes such as cell growth, proliferation, survival, and migration. Dysregulation of the SPHK1/S1P signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SPHK1 a promising therapeutic target for drug discovery.

PF-543 is a potent, selective, and reversible sphingosine-competitive inhibitor of SPHK1.[1][2] Its high affinity and specificity make it an ideal reference compound and positive control for high-throughput screening (HTS) campaigns aimed at identifying novel SPHK1 inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

This compound: A Reference Compound for SPHK1 HTS

This compound is a cell-permeable hydroxymethylpyrrolidine compound that acts as a high-affinity inhibitor of SPHK1.[3] It exhibits greater than 100-fold selectivity for SPHK1 over the SPHK2 isoform.[1][2] Its well-characterized biochemical and cellular activity allows for robust assay development and validation.

Quantitative Data for this compound

The following table summarizes the key potency and selectivity metrics for this compound, establishing its utility as a benchmark inhibitor for SPHK1.

| Parameter | Value | Target/System | Reference |

| Biochemical Potency | |||

| IC₅₀ | 2.0 nM | Recombinant Human SPHK1 | [1][2][4] |

| Kᵢ | 3.6 nM | Recombinant Human SPHK1 | [1][2][4] |

| Cellular Potency | |||

| IC₅₀ (S1P formation) | 26.7 nM | Human Whole Blood | [1][3] |

| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 Cells | [1] |

| EC₅₀ (S1P depletion) | 8.4 nM | 1483 Cells | [1] |

| Selectivity | |||

| SPHK1 vs. SPHK2 | >100-fold | Recombinant Human Isoforms | [1][2] |

| Other Kinases (Panel of 46) | IC₅₀ >10 µM | Lipid and Protein Kinases | [2][3] |

SPHK1 Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of SPHK1 in the sphingolipid metabolic pathway and the mechanism of action for this compound. SPHK1 converts sphingosine into S1P. This compound competitively inhibits this conversion, leading to a decrease in cellular S1P levels and a corresponding increase in sphingosine.

Caption: SPHK1 pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel SPHK1 inhibitors involves several stages, from assay development to hit confirmation. This compound is used as a positive control throughout this process to ensure assay performance and to benchmark the potency of identified hits.

Caption: General workflow for an HTS campaign.

Experimental Protocols

Several assay formats are amenable to HTS for SPHK1 inhibitors.[5][6] Below are two detailed protocols where this compound serves as an essential control compound.

Protocol 1: Fluorescence-Based Real-Time HTS Assay

This protocol is adapted from a method utilizing a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled sphingosine substrate.[7] The change in fluorescence upon phosphorylation is monitored in real-time.

A. Materials and Reagents

-

Enzyme: Recombinant Human SPHK1

-

Substrates: NBD-sphingosine, ATP

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 1 mM DTT

-

Test Compounds: Compound library dissolved in DMSO

-

Control Inhibitor: this compound (10 mM stock in DMSO)

-

Plates: 384-well, low-volume, black, flat-bottom plates

-

Instrumentation: Fluorescence plate reader

B. Assay Procedure

-

Compound Plating: Dispense 50 nL of test compounds, this compound (for positive control), and DMSO (for negative control) into the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of SPHK1 solution (e.g., 6 nM final concentration) in assay buffer to all wells.

-

Incubation (Optional): Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of substrate mix containing NBD-sphingosine (e.g., 2 µM final concentration) and ATP (e.g., 20 µM final concentration) in assay buffer to all wells to start the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for NBD. Monitor the fluorescence signal kinetically for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the data to controls:

-

% Inhibition = 100 * (1 - [Rate(test compound) - Rate(positive control)] / [Rate(negative control) - Rate(positive control)])

-

Protocol 2: Microfluidic Mobility-Shift HTS Assay (Caliper)

This protocol is based on the separation of a fluorescently labeled substrate (e.g., FITC-sphingosine) from its phosphorylated product (FITC-S1P) using microfluidic capillary electrophoresis.[2][4]

A. Materials and Reagents

-

Enzyme: Recombinant Human SPHK1-His6

-

Substrates: FITC-sphingosine, ATP

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

Stop Solution: 30 mM EDTA in 100 mM HEPES

-

Test Compounds: Compound library dissolved in DMSO

-

Control Inhibitor: this compound (10 mM stock in DMSO)

-

Plates: 384-well polypropylene plates

-

Instrumentation: Caliper LabChip system (or similar microfluidic mobility-shift platform)

B. Assay Procedure

-

Compound Plating: Dispense 100 nL of test compounds, this compound, and DMSO into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add 10 µL of a master mix containing SPHK1 (e.g., 3 nM final concentration), FITC-sphingosine (e.g., 1 µM final), and ATP (e.g., 20 µM final) in assay buffer to all wells.[4]

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

-

Reaction Quenching: Add 20 µL of Stop Solution to all wells to quench the reaction.[4]

-

Data Acquisition: Analyze the plate on the Caliper LabChip instrument. The system will separate the substrate (FITC-sphingosine) and product (FITC-S1P) peaks and quantify the area of each.

-

Data Analysis: Calculate the percent conversion of substrate to product for each well. Normalize the data to controls to determine the percent inhibition for each test compound. For hit compounds, perform follow-up dose-response experiments to determine the IC₅₀ value, using this compound as a benchmark.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sphingosine Kinase 1 Inhibitor II, this compound [sigmaaldrich.com]

- 4. This compound | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 5. sbpdiscovery.org [sbpdiscovery.org]

- 6. google.com [google.com]

- 7. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-543 in Combination with Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543, a potent and highly selective inhibitor of sphingosine kinase 1 (SPHK1), has emerged as a promising agent in oncology research. SPHK1 is a critical enzyme in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell proliferation, survival, and therapeutic resistance. Inhibition of SPHK1 by this compound disrupts this pro-survival signaling, making it an attractive candidate for combination therapies. This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other inhibitors, specifically focusing on its synergistic effects with TRAIL in colorectal cancer and with anti-PD-1 immunotherapy in ovarian cancer.

Introduction

The rationale for combining this compound with other anti-cancer agents stems from the central role of the SPHK1/S1P signaling axis in promoting tumor growth and resistance to therapy. By inhibiting SPHK1, this compound can sensitize cancer cells to the cytotoxic effects of other drugs and immunotherapies. This document outlines the protocols to investigate and validate the synergistic potential of this compound in combination therapy regimens.

Section 1: this compound in Combination with TRAIL for Colorectal Cancer

Application Note: Overcoming TRAIL Resistance in Colorectal Cancer

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many colorectal cancers exhibit resistance to TRAIL-induced apoptosis. The combination of this compound with TRAIL has been shown to overcome this resistance in colorectal cancer cells.[1]

Mechanistically, this compound sensitizes TRAIL-resistant colorectal cancer cells (HCT116-TR) to TRAIL-induced apoptosis by activating the mitochondrial apoptosis pathway.[1] This is achieved through the regulation of Decoy Receptor 1 (DcR1) and Death Receptor 5 (DR5) via the SPHK1/S1PR1/STAT3 signaling pathway.[1] Furthermore, the combination of this compound and TRAIL has been observed to reduce the aggressiveness and cancer stem cell-like properties of HCT116-TR cells by modulating the epithelial-mesenchymal transition (EMT) pathway.[1]

Quantitative Data

While the primary literature qualitatively describes a synergistic effect, specific IC50 values for the combination and Combination Index (CI) values were not explicitly provided in the abstracts. The synergy was demonstrated through enhanced apoptosis and inhibition of cell viability compared to single-agent treatments.

Table 1: In Vitro Efficacy of this compound and TRAIL Combination in TRAIL-Resistant Colorectal Cancer (HCT116-TR cells)

| Treatment Group | Concentration | Endpoint | Result | Reference |

| This compound | 10 µM | Cell Viability | Moderate decrease | [1] |

| TRAIL | 50 ng/mL | Cell Viability | Minimal decrease | [1] |

| This compound + TRAIL | 10 µM + 50 ng/mL | Cell Viability | Significant synergistic decrease | [1] |

| This compound + TRAIL | 10 µM + 50 ng/mL | Apoptosis | Significant enhancement of apoptosis | [1] |

Experimental Protocols

1. Cell Culture:

-

Cell Line: TRAIL-resistant human colorectal carcinoma cell line HCT116-TR.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay):

-

Seed HCT116-TR cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound, TRAIL, or the combination of both for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Apoptosis Analysis (Flow Cytometry):

-

Treat HCT116-TR cells with this compound (10 µM), TRAIL (50 ng/mL), or the combination for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

4. Western Blot Analysis:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key proteins in the SPHK1/S1PR1/STAT3 and mitochondrial apoptosis pathways.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Section 2: this compound in Combination with Anti-PD-1 for Ovarian Cancer

Application Note: Enhancing Immunotherapy Efficacy in Ovarian Cancer

Immunotherapy, particularly immune checkpoint blockade with anti-PD-1 antibodies, has shown limited efficacy in a subset of ovarian cancer patients. The tumor microenvironment in ovarian cancer is often immunosuppressive. SPHK1 packaged in extracellular vesicles has been identified as a contributor to T cell exhaustion in this microenvironment.[2]

The combination of this compound with an anti-PD-1 antibody has demonstrated synergistic effects in reducing tumor burden and improving survival in a preclinical mouse model of ovarian cancer.[2][3] By inhibiting SPHK1, this compound can potentially alleviate the immunosuppressive tumor microenvironment, thereby enhancing the anti-tumor activity of anti-PD-1 therapy.[2] This combination leads to increased T cell-mediated cytotoxicity against ovarian cancer cells.

Quantitative Data

Table 2: In Vivo Efficacy of this compound and Anti-PD-1 Combination in an Orthotopic Ovarian Cancer Mouse Model (ID8 cells)

| Treatment Group | Average Tumor Radiance (photons/s) | Average Tumor Weight (g) | Average Ascites Volume (mL) | Median Survival | Reference |

| Control | ~1.5 x 10⁸ | ~0.8 | ~1.5 | ~40 days | [2][3] |

| This compound | ~0.8 x 10⁸ | ~0.4 | ~0.7 | Not specified | [2][3] |

| Anti-PD-1 | ~0.6 x 10⁸ | ~0.3 | ~0.5 | Not specified | [2][3] |

| This compound + Anti-PD-1 | ~0.2 x 10⁸ | ~0.1 | ~0.1 | Significantly increased | [2][3] |

Experimental Protocols

1. Animal Model:

-

Mouse Strain: C57BL/6 mice.

-

Cell Line: ID8 mouse ovarian cancer cells.

-

Tumor Implantation: Orthotopically inject 1 x 10⁶ ID8 cells into the right ovary of the mice.

2. Treatment Protocol:

-

Grouping: Randomize mice into four groups (n=10 per group):

-

Control (vehicle)

-

This compound

-

Anti-PD-1 antibody

-

This compound + Anti-PD-1 antibody

-

-

Dosing: Administer this compound and anti-PD-1 antibody at previously determined optimal doses and schedules.

-

Monitoring: Monitor tumor growth using an in vivo imaging system (IVIS) for bioluminescently tagged cells. Monitor animal health and survival.

3. Efficacy Assessment:

-

Tumor Burden: At the end of the study, sacrifice the mice and measure the tumor weight and volume of ascites fluid.

-

Survival Analysis: Monitor a separate cohort of mice for survival and generate Kaplan-Meier survival curves.

4. Immunohistochemistry (IHC):

-

Harvest tumor tissues and fix them in formalin.

-

Embed the tissues in paraffin and section them.

-

Perform IHC staining for T cell markers such as CD3+, CD4+, and CD8+ to assess T cell infiltration into the tumor microenvironment.

-

Counterstain with hematoxylin and eosin (H&E).

-

Analyze the stained sections using microscopy.

Visualizations

References

- 1. The Combination of this compound and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Derived Extracellular Vesicles Drive T Cell Exhaustion in Tumor Microenvironment through Sphingosine Mediated Signaling and Impacting Immunotherapy Outcomes in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Quantification of Sphingosine-1-Phosphate (S1P) Following PF-543 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2][3] The levels of S1P are tightly regulated by the coordinated action of synthetic enzymes, primarily sphingosine kinases (SphK1 and SphK2), and degradative enzymes.[3][4] Dysregulation of the S1P signaling pathway has been implicated in various diseases, including cancer, autoimmune disorders, and fibrosis.[1][3]

PF-543 is a potent and highly selective inhibitor of Sphingosine Kinase 1 (SphK1), the primary source of S1P in human blood.[5][6][7] By inhibiting SphK1, this compound effectively reduces the production of S1P, leading to a decrease in its cellular and circulating levels.[5][7][8] This makes this compound a valuable tool for studying the physiological and pathological roles of the SphK1/S1P axis and a potential therapeutic agent.

Accurate quantification of S1P levels following treatment with this compound is crucial for understanding its pharmacological effects and for the development of S1P-targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of S1P in various biological matrices.[9][10][11] This document provides detailed application notes and protocols for the LC-MS/MS-based quantification of S1P after treatment with this compound.

S1P Signaling Pathway and the Action of this compound

The S1P signaling pathway begins with the phosphorylation of sphingosine to S1P, a reaction catalyzed by sphingosine kinases.[2][4][12] S1P can then act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1][2][12] This receptor activation initiates downstream signaling cascades that regulate a wide range of cellular functions. This compound, as a competitive inhibitor of SphK1, blocks the initial and rate-limiting step of S1P production, thereby attenuating the entire downstream signaling cascade.[5][13]

Figure 1: S1P signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Treatment of cells or animal models with this compound leads to a significant and dose-dependent reduction in S1P levels. The following table summarizes quantitative data from studies investigating the effect of this compound on S1P concentrations.

| Biological Matrix | Treatment Conditions | Fold Change in S1P | Reference |

| 1483 Head and Neck Carcinoma Cells | 200 nM this compound for 1 hour | 10-fold decrease | [5][7][8] |

| Human Whole Blood | IC50 of 26.7 nM | 50% inhibition of S1P formation | [6][14] |

| Mouse Plasma | 1 mg/kg this compound | ~50% reduction | [15] |

| LPS-treated BV-2 microglia and astrocytes | 10 or 20 µM this compound for 1 hour | Significant decrease | [16] |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of S1P from plasma, serum, and cell culture supernatants.

Materials:

-

Biological sample (plasma, serum, cell supernatant)

-

Ice-cold methanol containing an appropriate internal standard (e.g., C17-S1P or d7-S1P)[9][17]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 17,000 x g

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample.[9][17]

-

Add 200 µL of ice-cold methanol containing the internal standard.[9][11]

-

Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[9][11]

-

Incubate the samples on ice for 20 minutes to enhance protein precipitation.[17]

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[9]

-

Carefully transfer the supernatant containing the extracted S1P to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for S1P quantification. Optimization of chromatographic and mass spectrometric parameters is recommended for specific instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[11]

-

Mobile Phase A: Water with 0.1% formic acid[11]

-

Mobile Phase B: Methanol with 0.1% formic acid[11]

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: Linear gradient to 100% B

-

5-8 min: Hold at 100% B

-

8.1-10 min: Return to 50% B and re-equilibrate

-

-

Injection Volume: 5 µL[9]

-

Column Temperature: 40-60°C[17]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

S1P: m/z 380.3 → 264.3

-

C17-S1P (Internal Standard): m/z 366.3 → 250.3

-

d7-S1P (Internal Standard): m/z 387.3 → 271.3

-

-

Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Experimental Workflow

The overall workflow for quantifying S1P after this compound treatment involves several key steps, from experimental design to data analysis.

Figure 2: Experimental workflow for S1P quantification post-PF-543 treatment.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of S1P in biological samples following treatment with the SphK1 inhibitor this compound. The provided protocols and workflows offer a comprehensive guide for researchers and scientists in the field of drug development and lipid signaling. Accurate measurement of S1P modulation by this compound is essential for elucidating the therapeutic potential of targeting the SphK1/S1P signaling axis in various diseases.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]

- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for PF-543 Treatment in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SphK1), in primary cell culture experiments. The information is intended to assist in the design and execution of studies investigating the role of the SphK1/S1P signaling pathway in various biological processes.

Introduction

This compound is a small molecule inhibitor that acts as a reversible and sphingosine-competitive antagonist of SphK1.[1] It exhibits high potency with an IC50 of 2.0 nM and a Ki of 3.6 nM for SphK1, and it shows over 100-fold selectivity for SphK1 over the SphK2 isoform.[1][2] By inhibiting SphK1, this compound blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation.[3][4] Consequently, treatment with this compound leads to a decrease in intracellular S1P levels and a concurrent increase in sphingosine levels.[1] This modulation of the sphingolipid rheostat can induce various cellular responses, including apoptosis, necrosis, and autophagy.[1][5]

Mechanism of Action

This compound specifically targets the sphingosine-binding pocket of SphK1, thereby preventing the phosphorylation of sphingosine to S1P. This leads to the disruption of S1P-mediated signaling pathways.

Caption: this compound inhibits SphK1, blocking S1P production and its downstream effects.

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in various primary and related cell types as reported in the literature.

Table 1: Effective Concentrations of this compound in Cellular Assays

| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | SK1 Expression | 10-1000 nM | 24 hours | [5] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Caspase-3/7 Activity | 0.1-10 µM | 24 hours | [5] |

| 1483 Head and Neck Carcinoma Cells | C17-S1P Formation | IC50: 1.0 nM | Not Specified | [5] |

| 1483 Head and Neck Carcinoma Cells | Intracellular S1P Depletion | EC50: 8.4 nM | 1 hour | [5] |

| Primary Mixed-Glial Cultures | Aβ-induced Neuronal Death | 20 µM | 48 hours | [6] |

| Primary Microglia | Aβ Uptake | 10 µM | 24 hours | [6] |

| Murine Lung Epithelial-12 (MLE-12) Cells | Pre-treatment | 2 µM | 24 hours | [7] |

| Primary Human Colorectal Cancer (CRC) Cells | Anti-proliferative/Cytotoxic | Not Specified | Not Specified | [8] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value |

| SphK1 | IC50 | 2.0 nM |

| SphK1 | Ki | 3.6 nM |

| SphK1 | Kd | 5 nM |

| SphK2 | IC50 | 356 nM |

| S1P Receptors (S1P1, S1P2, S1P3, S1P5) | Affinity | No affinity |

| Other Lipid and Protein Kinases | IC50 | >10 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO at concentrations up to 100 mM.[1] To prepare a 10 mM stock solution, dissolve 5.02 mg of this compound hydrochloride (MW: 502.07 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months or at -80°C for up to one year.[9]

General Protocol for Treating Primary Cells with this compound

This protocol provides a general guideline. The optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each primary cell type and experimental question.

Materials:

-

Primary cells of interest

-

Appropriate complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Workflow Diagram:

Caption: Experimental workflow for this compound treatment of primary cells.

Procedure:

-

Cell Seeding: Seed the primary cells in the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence and Growth: Allow the cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for a sufficient period (typically 24 hours) before treatment.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.

-

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 1, 24, or 48 hours). The optimal incubation time will vary depending on the cell type and the endpoint being measured.

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as:

-

Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo)

-

Apoptosis Assays: (e.g., Caspase activity, Annexin V staining)

-

Western Blotting: To analyze changes in protein expression (e.g., SphK1, downstream signaling molecules).

-

Lipidomics: To measure intracellular levels of S1P and sphingosine.

-

Gene Expression Analysis: (e.g., qRT-PCR).

-

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the biological functions of SphK1 in primary cell cultures. Due to the inherent variability of primary cells, it is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type and research objective. Careful consideration of vehicle controls is also essential to ensure that the observed effects are attributable to the inhibition of SphK1 by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

Troubleshooting & Optimization

Troubleshooting PF-543 insolubility in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sphingosine kinase 1 (SK1) inhibitor, PF-543.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?

A1: this compound is known to have poor aqueous solubility and is insoluble in water.[1] Precipitation in aqueous-based cell culture media is a common issue. Here are several troubleshooting steps to address this:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity. However, a slightly higher but still non-toxic concentration may be necessary to maintain this compound solubility. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

-

Pre-warming Media: Gently pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.

-

Method of Addition: Instead of adding the this compound stock directly to the full volume of media, try adding the stock solution to a smaller volume of media first and then serially diluting it to the final desired concentration. Pipette the stock solution directly into the media with gentle vortexing or swirling to ensure rapid and thorough mixing.

-

Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates.[2] However, be cautious as this can generate heat and potentially degrade the compound or other media components.

-

Use of Pluronic F-68: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the media can help to maintain the solubility of hydrophobic compounds. The concentration of Pluronic F-68 should be optimized and tested for any effects on your specific cell line.

Q2: What is the best solvent to dissolve this compound?

A2: The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] Several sources indicate high solubility in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] Ethanol is also a viable solvent.[1][2][3] It is critical to use fresh DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable.[4] For long-term storage (up to 6-12 months), -80°C is recommended to maintain stability and prevent degradation.[2][4] Always store in tightly sealed vials to prevent moisture absorption and evaporation.

Q4: I am observing unexpected off-target effects in my experiment. Could this be related to this compound?

A4: this compound is a highly selective inhibitor of sphingosine kinase 1 (SK1), with over 100-fold selectivity against the SK2 isoform.[1][5] It has also been shown to have high selectivity over a large panel of other protein and lipid kinases.[3] However, at very high concentrations, off-target effects can never be completely ruled out. To minimize this risk:

-

Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired biological effect in your system.

-

Include Proper Controls: Always include a vehicle control (DMSO) and consider using a structurally distinct SK1 inhibitor as a positive control to confirm that the observed effects are due to SK1 inhibition.

-

Consult the Literature: Review published studies using this compound in similar experimental systems to see what concentrations are typically used and if any off-target effects have been reported.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Concentration | Notes | Reference |

| DMSO | 100 mg/mL (199.17 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1] |

| DMSO | 93 mg/mL (185.23 mM) | Sonication may be required. | [2][6] |

| DMSO | 25 mg/mL | [3] | |

| Ethanol | 100 mg/mL | [1] | |

| Ethanol | 93 mg/mL (199.74 mM) | Sonication may be required. | [2] |

| Ethanol | 25 mg/mL | [3] | |

| Water | Insoluble | [1][6] | |

| Water (this compound hydrochloride) | Soluble to 10 mM | Requires gentle warming. | |

| DMF | 25 mg/mL | [3] |

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pre-warmed (37°C) cell culture medium

-

Vortex mixer

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 467.6 g/mol ; this compound hydrochloride is ~502.1 g/mol ).

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the tube until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied. Ensure the solution is clear before proceeding.

-

-

Prepare the Final Working Solution in Cell Culture Media:

-

Aseptically transfer the required volume of pre-warmed (37°C) cell culture medium to a sterile tube.

-

Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in the cell culture medium. Note: The final DMSO concentration should ideally be kept below 0.5%.

-

While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution dropwise directly into the media. This ensures rapid and even dispersion, minimizing the risk of precipitation.

-

Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

-

Visualizations

Caption: Troubleshooting workflow for addressing this compound insolubility in cell culture media.

Caption: The inhibitory action of this compound on the Sphingosine Kinase 1 (SK1) signaling pathway.

Caption: Step-by-step workflow for preparing this compound working solutions for cell culture experiments.

References

Optimizing PF-543 dosage for minimal toxicity

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PF-543 while minimizing toxicity. The guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1).[1][2] It acts as a competitive inhibitor of sphingosine, the natural substrate of SPHK1. By binding to the enzyme, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1] This leads to a decrease in intracellular S1P levels and an accumulation of sphingosine, which can trigger downstream signaling pathways leading to apoptosis, necrosis, and autophagy.[1]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound in vitro is cell-line dependent. However, based on published data, a concentration range of 10 nM to 10 µM is commonly used. For inhibition of S1P formation, EC50 values are in the low nanomolar range (e.g., 8.4 nM in 1483 cells and 26.7 nM in whole blood).[1] Cytotoxic effects, such as apoptosis and necrosis, are often observed at higher concentrations, typically in the micromolar range (e.g., 10 µM in colorectal cancer cell lines).[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What are the known in vivo dosages and observed effects of this compound?

A3: In preclinical studies using mouse models, this compound has been administered at doses ranging from 1 mg/kg to 30 mg/kg via intraperitoneal (i.p.) injection.[1][3][4][5] At 1 mg/kg, this compound has been shown to reduce right ventricular hypertrophy.[1] At 10 mg/kg, it has been observed to decrease SK1 expression in pulmonary vessels.[1][3] In a diethylnitrosamine-induced mouse model of primary hepatocellular carcinoma, this compound administration significantly suppressed tumor progression. No significant adverse effects on body weight have been reported at these doses.[3]

Q4: What are the potential off-target effects of this compound?

A4: this compound is a highly selective inhibitor of SPHK1, with over 100-fold selectivity against the SPHK2 isoform.[1] However, as with any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired biological outcome. Thorough validation of experimental findings with secondary assays or genetic approaches (e.g., siRNA-mediated knockdown of SPHK1) is recommended.

Q5: How can I assess the toxicity of this compound in my experiments?

A5: The toxicity of this compound can be assessed using a variety of in vitro assays that measure cell viability, apoptosis, and necrosis. Commonly used methods include:

-

MTT or WST-1 assays: To measure overall cell viability and metabolic activity.

-

TUNEL assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase-3/7 activity assays: To measure the activity of key executioner caspases in the apoptotic pathway.

Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Troubleshooting Guides

In Vitro Experimentation

| Issue | Possible Cause | Troubleshooting Steps |

| High variability in cell viability assays (e.g., MTT) | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |

| Incomplete solubilization of formazan crystals. | Ensure complete mixing after adding the solubilization buffer. Incubate for a longer period if necessary. | |

| No or weak signal in apoptosis assays (e.g., TUNEL, Caspase) | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your cell line. |

| Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak of apoptotic activity. | |

| Insufficient permeabilization of cells (TUNEL). | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). | |

| Inactive caspases. | Ensure that the cell lysate is prepared correctly and that the assay is performed promptly. | |

| Unexpected cell morphology changes | High concentration of this compound leading to necrosis. | Lower the concentration of this compound and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |

| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low (typically <0.1%) and include a solvent-only control. |

Quantitative Data Summary

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [1] |

| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [1] |

| EC50 (S1P formation) | 8.4 nM | 1483 cells | [1] |

| EC50 (S1P formation) | 26.7 nM | Human Whole Blood | [1] |

Table 2: Preclinical In Vivo Dosages of this compound in Mice

| Dosage | Route of Administration | Frequency | Observed Effect | Reference |

| 1 mg/kg | i.p. | Every other day for 21 days | Reduced right ventricular hypertrophy | [1] |

| 10 mg/kg | i.p. | Single dose | Decreased SK1 expression in pulmonary vessels | [1][3] |

| 10 mg/kg | i.p. | Not specified | Reduced cardiac hypertrophy and endothelial dysfunction | [4][6] |

| 30 mg/kg | i.p. | Single dose | T1/2 of 1.2 hours in blood | [1][3] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

This compound

-

Cells of interest

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

TUNEL Assay for Apoptosis Detection

This protocol detects DNA fragmentation in apoptotic cells.

Materials:

-

This compound treated and control cells on coverslips or in a 96-well plate

-

4% Paraformaldehyde in PBS (Fixation Buffer)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

TdT Reaction Buffer

-

TdT Enzyme

-

Fluorescently labeled dUTP (e.g., BrdUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Equilibrate the cells with TdT Reaction Buffer for 10 minutes.

-

Prepare the TdT reaction mixture containing TdT enzyme and labeled dUTP according to the manufacturer's instructions.

-

Incubate the cells with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber.

-

Wash the cells with PBS to stop the reaction.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips or image the plate using a fluorescence microscope.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7.

Materials:

-

This compound treated and control cells

-

Lysis Buffer

-

Caspase-3/7 Substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic substrate)

-

Assay Buffer

-

Microplate reader (colorimetric or fluorescent)

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Lyse the cells using the provided Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the Caspase-3/7 substrate and Assay Buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorogenic assays) using a microplate reader.

Visualizations

SPHK1/S1P Signaling Pathway and Inhibition by this compound

Caption: SPHK1/S1P signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Toxicity

Caption: Workflow for this compound in vitro toxicity assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the sphingosine kinase 1 selective inhibitor, this compound on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the sphingosine kinase 1 selective inhibitor, this compound on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

PF-543 Technical Support Center: Troubleshooting Degradation and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PF-543 in solution. All recommendations are based on available data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?